2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound characterized by its quinoline core structure, substituted with dimethylphenyl and carboxylic acid groups
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function and leading to various physiological changes .
Mode of Action
This interaction could potentially alter the normal physiological processes in the organism .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as altered gene expression, enzyme activity, and cellular signaling .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound’s action could lead to various physiological changes in the organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents followed by carbonation and acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
Medicinally, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the quinoline core is particularly significant due to its known pharmacological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the dimethylphenyl substitution, making it less hydrophobic.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
6,8-Dimethylquinoline-4-carboxylic acid: Lacks the 2,4-dimethylphenyl group, altering its overall reactivity and interaction with biological targets.
Uniqueness
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the combination of its quinoline core with both dimethylphenyl and carboxylic acid groups. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-6-15(13(3)7-11)18-10-17(20(22)23)16-9-12(2)8-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGMBOAHSUGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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